4-[(Butylamino)methyl]benzoic acid, also known as 4-(butan-2-ylamino)methylbenzoic acid, is an organic compound with the molecular formula and a molecular weight of 207.27 g/mol. This compound features a benzoic acid structure with a butylamino group attached to the para position of the benzene ring, making it a derivative of aminobenzoic acid. It is classified under carboxylic acids and amines due to its functional groups.
This compound can be synthesized through various chemical methods, primarily involving the reaction of 4-formylbenzoic acid with butylamine or its derivatives under controlled conditions. The synthesis process typically utilizes reducing agents to facilitate the formation of the desired product.
4-[(Butylamino)methyl]benzoic acid is categorized as:
The synthesis of 4-[(Butylamino)methyl]benzoic acid generally follows these steps:
In industrial settings, continuous flow reactors may be employed to enhance mixing and heat transfer during synthesis, improving yield and purity. Purification methods such as recrystallization or chromatography are essential for isolating high-purity compounds from reaction mixtures .
The molecular structure of 4-[(Butylamino)methyl]benzoic acid can be represented as follows:
The compound exhibits a typical benzoic acid structure with a butylamino side chain, contributing to its unique properties and reactivity.
4-[(Butylamino)methyl]benzoic acid can undergo various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions employed, influencing both yield and selectivity.
The mechanism of action for 4-[(Butylamino)methyl]benzoic acid involves its interaction with biological targets such as enzymes or receptors:
4-[(Butylamino)methyl]benzoic acid has several applications in scientific research:
This compound's versatility makes it valuable in various fields, including medicinal chemistry and materials science.
The identification of 4-(butylamino)benzoic acid (CAS 4740-24-3) emerged from mid-20th-century research into local anesthetic metabolites and synthetic intermediates. This compound gained significance as analytical techniques advanced, enabling the detection of trace impurities in pharmaceutical formulations. Its discovery is intrinsically linked to studies on tetracaine metabolism, where it was isolated as a hydrolytic degradation product or synthetic precursor [4] [9]. The compound’s first reported synthesis likely involved the direct alkylation of 4-aminobenzoic acid with butyl halides under controlled conditions—a classic nucleophilic substitution approach. By the 1970s, its structural characterization was solidified through spectroscopic methods, and it was subsequently documented in chemical databases like PubChem and ChemicalBook as a distinct entity with relevance to pharmaceutical impurity profiling [3] [6].
Structurally, 4-(butylamino)benzoic acid belongs to the aromatic amino acid derivative family, featuring:
Table 1: Key Molecular Properties of 4-(Butylamino)benzoic Acid
Property | Value | Experimental Method |
---|---|---|
Molecular formula | C₁₁H₁₅NO₂ | Elemental analysis |
Molecular weight | 193.24 g/mol | Mass spectrometry |
Melting point | 149–151°C | Differential scanning calorimetry |
pKa (carboxyl group) | 4.77 ± 0.10 | Potentiometric titration |
LogP (octanol-water) | 2.67 | Chromatographic determination |
This zwitterionic compound exhibits amphoteric behavior due to the basic secondary amine and acidic carboxylic acid groups. The butyl chain imparts moderate lipophilicity (LogP 2.67), influencing its solubility profile: it is sparingly soluble in water but dissolves in polar organic solvents like methanol and chloroform [5] [8]. The solid-state structure features strong intermolecular hydrogen bonding, evidenced by its relatively high melting point (149–151°C) [4] [6]. Its methyl ester derivative, methyl 4-(butylamino)benzoate (CAS 71839-12-8), replaces the carboxylic acid with a methyl ester group (–COOCH₃), increasing hydrophobicity (LogP 3.12) and lowering the melting point to 104°C [7] [10].
In pharmaceutical analytics, 4-(butylamino)benzoic acid is formally designated as:
Its methyl ester counterpart is similarly recognized as:
These compounds arise during tetracaine synthesis or storage through three primary pathways:
Regulatory guidelines (ICH Q3A/B) mandate strict control thresholds (typically 0.1% w/w) for such impurities. Consequently, pharmacopeial methods employ reverse-phase HPLC with UV detection for quantification. For example:
Table 2: Pharmacopeial Analytical Methods for Tetracaine Impurities
Impurity | Stationary Phase | Mobile Phase | Detection | Limit |
---|---|---|---|---|
4-(Butylamino)benzoic acid (B) | C18 column | Acetonitrile/pH 3.0 buffer | 310 nm | 0.10% |
Methyl 4-(butylamino)benzoate (C) | C8 column | Methanol/ammonium acetate | 280 nm | 0.15% |
Certified reference materials (CRMs) for these impurities are commercially available, with stringent specifications (e.g., ≥97% purity) and traceable documentation for regulatory compliance [2] [8] [9]. Their structural identification in batches serves as a critical quality metric, reflecting synthesis control and formulation stability. The cost and scarcity of these CRMs—pharmaceutical-grade 4-(butylamino)benzoic acid sells for approximately $338/gram—highlight their specialized role in modern pharmaceutical analysis [4] [8].
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3